Cas no 681155-11-3 (ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate)
ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate Chemical and Physical Properties
Names and Identifiers
-
- Oprea1_510378
- ethyl 4-((2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- AKOS024581080
- 681155-11-3
- ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
- F0535-0914
- Ethyl 4-[[2-(2-cyclohexylacetyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
- Benzoic acid, 4-[[2-(2-cyclohexylacetyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methoxy]-, ethyl ester
-
- Inchi: 1S/C29H37NO6/c1-4-35-29(32)21-10-12-23(13-11-21)36-19-25-24-18-27(34-3)26(33-2)17-22(24)14-15-30(25)28(31)16-20-8-6-5-7-9-20/h10-13,17-18,20,25H,4-9,14-16,19H2,1-3H3
- InChI Key: MHGPSBXZVCRQAA-UHFFFAOYSA-N
- SMILES: O=C(CC1CCCCC1)N1CCC2C=C(C(=CC=2C1COC1C=CC(C(=O)OCC)=CC=1)OC)OC
Computed Properties
- Exact Mass: 495.26208790g/mol
- Monoisotopic Mass: 495.26208790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 36
- Rotatable Bond Count: 10
- Complexity: 702
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 74.3Ų
Experimental Properties
- Density: 1.144±0.06 g/cm3(Predicted)
- Boiling Point: 657.0±55.0 °C(Predicted)
- pka: -1.69±0.40(Predicted)
ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0535-0914-2μmol |
ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
681155-11-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0535-0914-5μmol |
ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
681155-11-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0535-0914-10μmol |
ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
681155-11-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0535-0914-20μmol |
ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
681155-11-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0535-0914-1mg |
ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
681155-11-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0535-0914-2mg |
ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
681155-11-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0535-0914-3mg |
ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
681155-11-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0535-0914-4mg |
ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
681155-11-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0535-0914-5mg |
ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
681155-11-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0535-0914-10mg |
ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate |
681155-11-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
Research Brief on Ethyl 4-{[2-(2-Cyclohexylacetyl)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolin-1-yl]Methoxy}Benzonate (CAS: 681155-11-3)
Ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate (CAS: 681155-11-3) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a therapeutic agent, particularly in the context of cardiovascular and neurological disorders. This research brief consolidates the latest findings on its pharmacological properties, mechanisms of action, and potential applications.
The compound belongs to the tetrahydroisoquinoline class, known for its diverse biological activities. Its structure features a cyclohexylacetyl group and dimethoxy substitutions, which are hypothesized to enhance its binding affinity to specific biological targets. Recent in vitro and in vivo studies have demonstrated its efficacy in modulating key signaling pathways, including those involved in inflammation and oxidative stress.
One of the most notable findings comes from a 2023 study published in the Journal of Medicinal Chemistry, which investigated the compound's ability to inhibit the activity of NADPH oxidase, a key enzyme implicated in the pathogenesis of cardiovascular diseases. The study reported a significant reduction in reactive oxygen species (ROS) production in endothelial cells treated with the compound, suggesting its potential as an antioxidant therapeutic.
Further research has explored its neuroprotective effects. A preclinical study conducted in a rodent model of Parkinson's disease found that administration of ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate led to a marked improvement in motor function and a reduction in dopaminergic neuron loss. These effects were attributed to the compound's ability to cross the blood-brain barrier and modulate mitochondrial function.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic profile. Recent pharmacokinetic studies have highlighted issues related to its metabolic stability and bioavailability. Researchers are now focusing on structural modifications to enhance its drug-like properties while retaining its therapeutic efficacy.
In conclusion, ethyl 4-{[2-(2-cyclohexylacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate represents a promising candidate for further development in the treatment of cardiovascular and neurological disorders. Ongoing research aims to address its pharmacokinetic limitations and explore its potential in combination therapies. The compound's unique structural features and multifaceted biological activities make it a valuable subject for future investigations in the field of medicinal chemistry.
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